N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups, a fluorinated benzene ring, and a sulfonamide group, making it an intriguing subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylfuran with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The fluorinated benzene ring is then introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide finds extensive applications in scientific research due to its unique properties:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated benzene ring may enhance the compound’s binding affinity and stability, while the furan ring can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
- N-((2,5-dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine
- N-[(2,5-dimethylfuran-3-yl)methyl]-3-methylaniline
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both a fluorinated benzene ring and a furan ring makes it particularly interesting for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-9-6-13(15)4-5-14(9)20(17,18)16-8-12-7-10(2)19-11(12)3/h4-7,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZREBOCHNKBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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